Barium dichromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .

Synthesis Analysis

Barium dichromate can be synthesized by reacting barium hydroxide or barium chloride with potassium chromate . Alternatively, it can be created by the interaction of barium chloride with sodium chromate . The precipitate is then washed, filtered, and dried .Barium chromate is insoluble in bases . Barium dichromate is used as an efficient oxidizing agent for the conversion of different types of thiols to their corresponding disulfides .

Physical And Chemical Properties Analysis

Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .Applications De Recherche Scientifique

Oxidation of Alcohols : Barium dichromate acts as a mild oxidizing agent for converting primary and secondary alcohols into corresponding aldehydes and ketones, without over-oxidation (Mottaghinejad, Shaafi, & Ghasemzadeh, 2004).

Exchange between Chromium Ions : Used to study the exchange between chromium ions and the Szilard effect (Muxart, Daudel, Daudel, & Haïssinsky, 1947).

Photocatalysis : Barium titanate nanostructures, synthesized using barium dichromate, have been used for photocatalytic hydrogen generation and photodegradation of chemical pollutants (Karthik et al., 2019).

Study of Co-Precipitation : Amperometric titration to study the mutual co-precipitation of lead and barium in the formation of their chromates (Pihlar & Kosta, 1977).

Amperometric Sensor Development : Development of a simple method using a CCD camera as a sensor to detect low concentrations of barium sulfate in suspension (Sena et al., 2011).

Analysis of Biological Materials : Neutron activation analysis for estimating barium in biological materials, involving barium dichromate (Leslie & Smith, 1978).

Incorporation in Heterometallic Alkoxides : Barium dichromate is used in the synthesis of heterometallic alkoxides (Vaarstra, Huffman, Streib, & Caulton, 1991).

Separation in Ion Chromatography : Used in high-performance chelation ion chromatography for determining barium and strontium in calcium-containing matrices (Jones, Foulkes, & Paull, 1994).

X-ray Diffraction Investigations : Investigating the binary system of chromium(III) oxide and barium perchlorate trihydrate (Jasim, Barbooti, & Hussain, 1983).

Mécanisme D'action

Safety and Hazards

Barium dichromate may intensify fire as it is an oxidizer. It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects, cancer, and may damage fertility .

Propriétés

IUPAC Name |

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZMKLTBNIIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

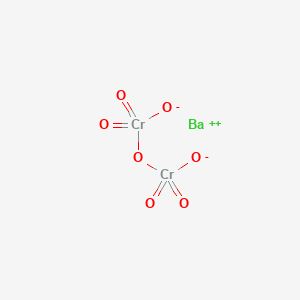

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCr2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium dichromate | |

CAS RN |

13477-01-5 |

Source

|

| Record name | Barium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)